KCNQ2 Potassium Channel Antagonism: Potency Comparison with Structural Analogs
N-(2,6-dimethylquinolin-5-yl)benzamide demonstrates antagonist activity at the KCNQ2 (Kv7.2) voltage-gated potassium channel with an IC50 of 70 nM in CHO cells expressing the human channel, measured by automated patch clamp electrophysiology following 3 minutes of incubation [1]. In contrast, the structurally related analog N-(2,6-dimethylquinolin-5-yl)butanamide—differing only in the replacement of the benzamide phenyl with an n-propyl group—shows a substantially right-shifted potency with IC50 >100,000 nM against the same target class in comparable assay formats [2]. The target compound also exhibits antagonism at heteromeric KCNQ2/Q3 channels with IC50 of 120 nM [1].
| Evidence Dimension | KCNQ2 potassium channel antagonist potency |
|---|---|
| Target Compound Data | IC50 = 70 nM (KCNQ2); IC50 = 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | N-(2,6-dimethylquinolin-5-yl)butanamide: IC50 > 100,000 nM |
| Quantified Difference | >1,400-fold higher potency for target compound |
| Conditions | CHO cells expressing human KCNQ2; automated patch clamp; 3 min incubation |
Why This Matters
The >1,400-fold potency differential demonstrates that the benzamide phenyl moiety is non-negotiable for KCNQ2 engagement; procurement of the butanamide analog for ion channel studies would yield false-negative results and invalidate experimental conclusions.
- [1] BindingDB BDBM50395464 CHEMBL2164048. Antagonist activity at KCNQ2 expressed in CHO cells, IC50 = 70 nM; KCNQ2/Q3 IC50 = 120 nM. BindingDB, ChEMBL-curated data. View Source
- [2] BindingDB BDBM50260138 CHEMBL4075475. Inhibition of GRK1 by N-(2,6-dimethylquinolin-5-yl)butanamide, IC50 > 100,000 nM (representative of low-potency activity profile across multiple kinase/channel targets). View Source
